2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}acetamide
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Overview
Description
2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-{[(3-methoxypropyl)amino]sulfonyl}phenyl)acetamide is a complex organic compound with a unique structure that combines a purine derivative with a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-{[(3-methoxypropyl)amino]sulfonyl}phenyl)acetamide typically involves multiple steps. The starting materials often include purine derivatives and sulfonamide precursors. The reaction conditions may involve:
Solvents: Common solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Catalysts: Catalysts like palladium on carbon (Pd/C) or other transition metal catalysts.
Temperature: Reactions are often carried out at elevated temperatures, ranging from 50°C to 150°C.
Purification: The final product is usually purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-{[(3-methoxypropyl)amino]sulfonyl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: Sodium azide (NaN₃), thiols (R-SH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-{[(3-methoxypropyl)amino]sulfonyl}phenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-{[(3-methoxypropyl)amino]sulfonyl}phenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetonitrile
- 2-(8-bromo-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide
- Dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate
Uniqueness
The uniqueness of 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-{[(3-methoxypropyl)amino]sulfonyl}phenyl)acetamide lies in its combination of a purine derivative with a sulfonamide group This structure imparts specific chemical and biological properties that are not found in other similar compounds
Properties
Molecular Formula |
C19H24N6O6S |
---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-[4-(3-methoxypropylsulfamoyl)phenyl]acetamide |
InChI |
InChI=1S/C19H24N6O6S/c1-23-17-16(18(27)24(2)19(23)28)25(12-20-17)11-15(26)22-13-5-7-14(8-6-13)32(29,30)21-9-4-10-31-3/h5-8,12,21H,4,9-11H2,1-3H3,(H,22,26) |
InChI Key |
ADSZSGAONFLTAZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)NCCCOC |
Origin of Product |
United States |
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